3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
CAS No.: 477849-02-8
Cat. No.: VC7890446
Molecular Formula: C18H17NO6
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477849-02-8 |
|---|---|
| Molecular Formula | C18H17NO6 |
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-3-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C18H17NO6/c20-17(21)9-14(13-6-7-15-16(8-13)25-11-24-15)19-18(22)23-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21) |
| Standard InChI Key | BVOXWAQFSMYEDZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Properties
Molecular Composition
The compound’s molecular formula is C₁₈H₁₇NO₆, with a molecular weight of 343.33 g/mol . Its IUPAC name, 3-(1,3-benzodioxol-5-yl)-3-(phenylmethoxycarbonylamino)propanoic acid, reflects the integration of three key moieties:
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1,3-Benzodioxol-5-yl: A bicyclic aromatic system with oxygen atoms at positions 1 and 3.
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Benzyloxycarbonylamino (Cbz): A protective group commonly used in peptide synthesis.
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Propanoic acid: A carboxylic acid chain providing acidity and hydrogen-bonding capacity .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 564.7 ± 50.0 °C at 760 mmHg | |
| Flash Point | 295.3 ± 30.1 °C | |
| Vapour Pressure | 0.0 ± 1.6 mmHg at 25°C | |
| LogP (Partition Coefficient) | 3.19 |
The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments .
Structural Analysis and Spectroscopic Characterization
Stereochemical Features
The molecule’s central carbon atom (C3) binds the benzodioxole ring, Cbz group, and propanoic acid chain, creating a chiral center. While stereochemical data remain limited, synthetic protocols typically yield racemic mixtures unless enantioselective methods are employed.
Spectroscopic Signatures
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SMILES Notation:
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3. -
InChI Key:
BVOXWAQFSMYEDZ-UHFFFAOYSA-N. -
Mass Spectrometry: The exact mass is 343.105591 Da, with a primary fragmentation pattern involving cleavage of the Cbz group (loss of 105.02 Da) .
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (predicted):
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δ 7.30–7.40 ppm: Aromatic protons from the benzyl group.
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δ 6.70–6.90 ppm: Protons on the benzodioxole ring.
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δ 4.50–5.00 ppm: Methine proton (C3-H) and Cbz methylene groups.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step reactions, often beginning with functionalized benzodioxole precursors. A generalized pathway includes:
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Formation of the Benzodioxole-Propanoid Backbone: Condensation of 1,3-benzodioxole-5-carbaldehyde with a β-amino acid derivative.
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Cbz Protection: Reaction with benzyl chloroformate to install the Cbz group at the amino moiety.
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Acid Functionalization: Oxidation or hydrolysis to yield the propanoic acid terminus .
Diels-Alder Cyclization
Recent advances in β-amino acid synthesis, such as Diels-Alder reactions catalyzed by Yb(fod)₃, could be adapted for constructing the propanoic acid segment . For example, enone intermediates analogous to those reported by Sutherland et al. (2019) might serve as precursors .
Applications in Medicinal Chemistry
Peptide Mimetics
The Cbz-protected amino group and carboxylic acid terminus make this compound a candidate for:
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Peptide Backbone Modifications: Introducing rigidity via the benzodioxole ring.
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Prodrug Design: Esterification of the acid group for enhanced bioavailability.
Materials Science
The benzodioxole moiety’s electron-rich structure could aid in designing:
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Fluorescent Probes: For imaging applications, leveraging aromatic π-systems.
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Polymer Additives: Enhancing thermal stability in synthetic resins .
Physicochemical Stability and Formulation
Degradation Pathways
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Hydrolysis: The Cbz group is susceptible to basic or enzymatic cleavage.
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Oxidation: Benzodioxole rings may degrade under strong oxidative conditions.
Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (Days) |
|---|---|---|
| 40°C / 75% RH | <5% | 30 |
| UV Light (300–400 nm) | 15% | 14 |
Analytical and Regulatory Considerations
Quality Control Methods
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